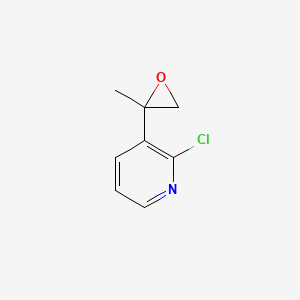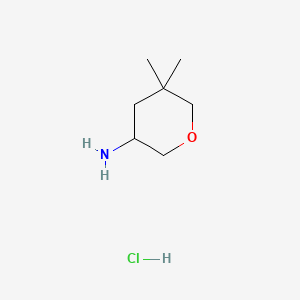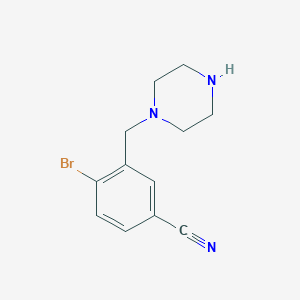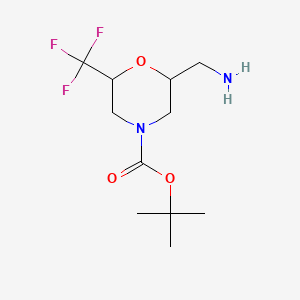
tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate, Mixture of diastereomers, is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a morpholine ring The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the morpholine derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through the reaction of the trifluoromethylated morpholine derivative with formaldehyde and a suitable amine, such as methylamine, under acidic conditions.
Carboxylation: The carboxylate group can be introduced through the reaction of the aminomethylated morpholine derivative with carbon dioxide in the presence of a base.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate may involve similar synthetic routes as described above, but with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to improve yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Common conditions include acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives, such as oxides or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acid and alcohol.
科学的研究の応用
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact mechanism of action may vary depending on the specific application and context.
類似化合物との比較
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
Morpholine Derivatives: Compounds with similar morpholine ring structures but different functional groups.
Trifluoromethyl Compounds: Compounds with similar trifluoromethyl groups but different core structures.
Aminomethyl Compounds: Compounds with similar aminomethyl groups but different core structures.
特性
分子式 |
C11H19F3N2O3 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC名 |
tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-5-7(4-15)18-8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChIキー |
UHYMRFQZOWOGGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)

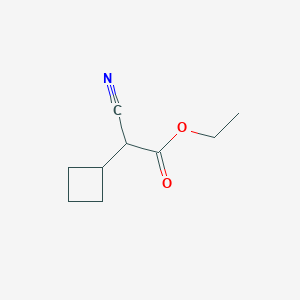
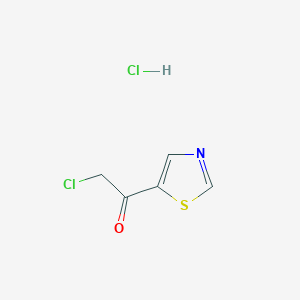
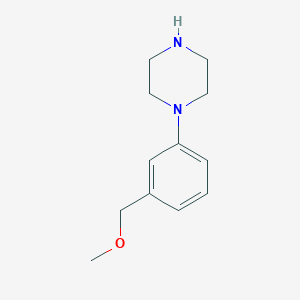
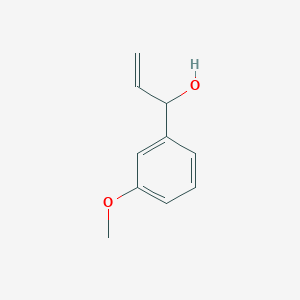
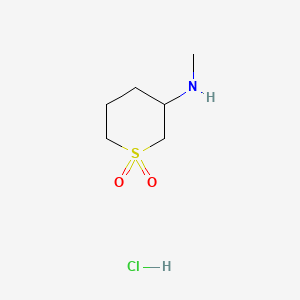
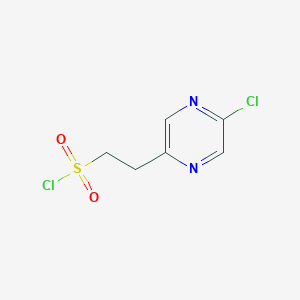
![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylicacid](/img/structure/B13598144.png)
